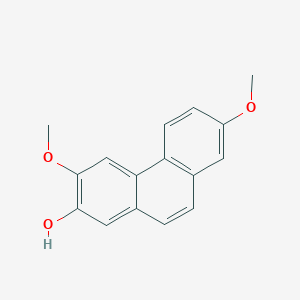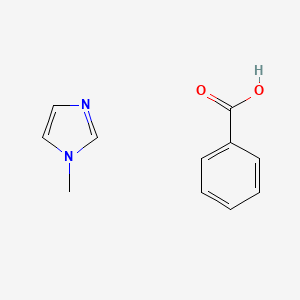![molecular formula C6H6S B14332182 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene CAS No. 106113-42-2](/img/structure/B14332182.png)
1-[(Prop-1-yn-1-yl)sulfanyl]propadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Prop-1-yn-1-yl)sulfanyl]propadiene is a chemical compound characterized by the presence of a propadiene backbone with a prop-1-yn-1-yl group attached via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene typically involves the reaction of propadiene with a prop-1-yn-1-yl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Prop-1-yn-1-yl)sulfanyl]propadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Prop-1-yn-1-yl)sulfanyl]propadiene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological processes and pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-1-yn-1-ylbenzene: Similar in structure but with a benzene ring instead of a propadiene backbone.
Prop-2-yn-1-yloxybenzene: Contains an oxygen atom linking the prop-2-yn-1-yl group to a benzene ring.
Potassium 1-[(prop-1-yn-1-yl)sulfanyl]propadien-1-ide: A potassium salt derivative of the compound.
Uniqueness
1-[(Prop-1-yn-1-yl)sulfanyl]propadiene is unique due to its specific structural features, including the propadiene backbone and the sulfur linkage
Propriétés
Numéro CAS |
106113-42-2 |
|---|---|
Formule moléculaire |
C6H6S |
Poids moléculaire |
110.18 g/mol |
InChI |
InChI=1S/C6H6S/c1-3-5-7-6-4-2/h5H,1H2,2H3 |
Clé InChI |
YZNWEPJWKKGVLU-UHFFFAOYSA-N |
SMILES canonique |
CC#CSC=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
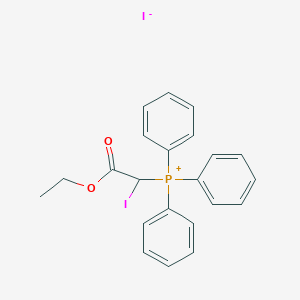
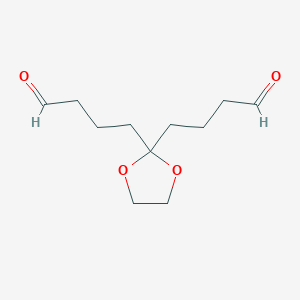
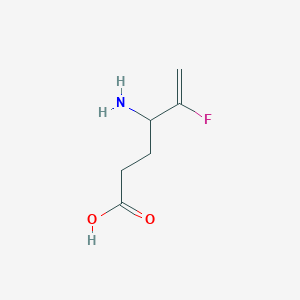
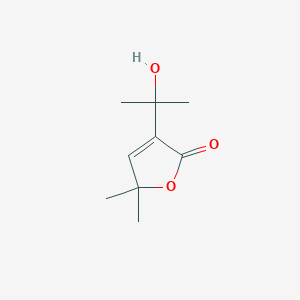
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
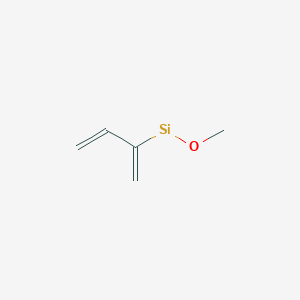
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
